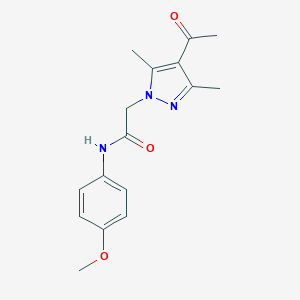

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

2-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (CAS: 957495-26-0) is a pyrazole-acetamide hybrid compound with the molecular formula C₁₆H₁₉N₃O₃ and a molar mass of 301.34 g/mol . Its structure features a pyrazole core substituted with acetyl and methyl groups at positions 3, 4, and 5, linked via an acetamide bridge to a 4-methoxyphenyl moiety. The compound’s physicochemical properties, such as melting point and solubility, remain unreported in the cited sources.

Properties

IUPAC Name |

2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-10-16(12(3)20)11(2)19(18-10)9-15(21)17-13-5-7-14(22-4)8-6-13/h5-8H,9H2,1-4H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBFNHBOJYGWBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)OC)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions. This reaction yields 3,5-dimethyl-1H-pyrazole.

Acetylation: The 3,5-dimethyl-1H-pyrazole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form 4-acetyl-3,5-dimethyl-1H-pyrazole.

Formation of the Acetamide Moiety: The final step involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrazole with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing substituents on the pyrazole ring or the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives or acetamide analogs.

Scientific Research Applications

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxyphenyl groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The pyrazole ring may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Pyrazole-Imidazole Hybrids ()

Compounds such as N-(4-Chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-phenyl-1H-imidazol-1-yl]acetamide (7d) share structural similarities with the target compound, including a pyrazole core and acetamide linkage. However, 7d incorporates an additional imidazole ring and a 4-chlorophenyl group, resulting in a higher molecular weight (~453.9 g/mol) and distinct physicochemical properties (melting point: 170–172°C; yield: 75%) .

Thiadiazole-Acetamide Derivatives ()

Compounds like N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide replace the pyrazole core with a 1,3,4-thiadiazole ring. The shared 4-methoxyphenyl group suggests comparable hydrophobic interactions, though biological activity data for the target compound are lacking .

Benzothiazole-Acetamide Analogues ()

Derivatives such as N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide feature a benzothiazole core instead of pyrazole. The benzothiazole’s planar aromatic system may improve π-π stacking interactions, while the 6-methoxy group could influence bioavailability. Molecular weights for these analogues (~335–374 g/mol) are comparable to the target compound, but melting points are unreported .

Legislative and Pharmacological Analogues ()

Compounds like N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide (4-methoxybutyrylfentanyl) share the 4-methoxyphenyl acetamide motif but incorporate piperidine and fentanyl-related groups, highlighting structural diversity in opioid receptor targeting. These analogues emphasize the pharmacological versatility of the 4-methoxyphenyl acetamide scaffold .

Comparative Data Table

Key Research Findings

Chlorophenyl or benzothiazole substituents introduce distinct electronic profiles .

Synthetic Yields : Pyrazole-imidazole hybrids (70–75% yields) demonstrate efficient synthesis compared to unreported yields for the target compound, suggesting room for optimization .

Biological Activity

2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide, with the CAS number 957495-26-0, is a compound belonging to the pyrazole class of molecules. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activities associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is C16H19N3O3. The structure features a pyrazole ring substituted with an acetyl group and a methoxyphenyl acetamide moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 301.34 g/mol |

| CAS Number | 957495-26-0 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds structurally related to 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide have shown promising results against various cancer cell lines.

- Cell Line Studies :

- The compound was tested against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). It demonstrated notable cytotoxicity with IC50 values comparable to established chemotherapeutics.

- For example, related pyrazole compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM across different studies .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been evaluated in models of inflammation where it reduced markers such as TNF-alpha and IL-6, suggesting a potential role in inflammatory diseases.

The mechanisms by which 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide exerts its biological effects may involve:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Apoptosis Induction : Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

- Study on MCF7 Cell Line : A study reported that a structurally similar compound induced apoptosis in MCF7 cells with an IC50 value of 0.01 µM, demonstrating high potency .

- Inflammation Model : In a murine model of arthritis, a related pyrazole derivative significantly reduced joint swelling and inflammatory cytokine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.